
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methylsulfonylphenyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Methylsulfonylphenyl Group: This step involves the introduction of the 3-methylsulfonylphenyl group onto the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable sulfonylating agent.
Addition of the Propyl Group: The final step involves the addition of the propyl group to the piperidine ring. This can be accomplished through an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale of production, either batch or continuous flow synthesis methods can be employed.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Applications De Recherche Scientifique
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Chemical Research: The compound can serve as a model compound for studying the reactivity and properties of piperidine derivatives.
Industrial Applications: It may have applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(3-methylphenyl)-1-propylpiperidine: Similar structure but lacks the sulfonyl group.
(3R)-3-(3-methylsulfonylphenyl)-1-ethylpiperidine: Similar structure but with an ethyl group instead of a propyl group.
(3R)-3-(3-methylsulfonylphenyl)-1-butylpiperidine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine is unique due to the presence of the 3-methylsulfonylphenyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C15H23NO2S |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
(3R)-3-(3-methylsulfonylphenyl)-1-propylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3/t14-/m0/s1 |
Clé InChI |
GZVBVBMMNFIXGE-AWEZNQCLSA-N |
SMILES isomérique |
CCCN1CCC[C@@H](C1)C2=CC(=CC=C2)S(=O)(=O)C |
SMILES canonique |
CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


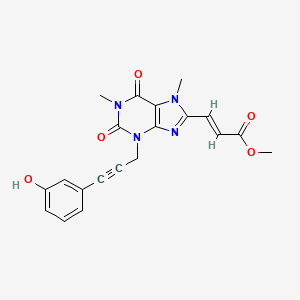

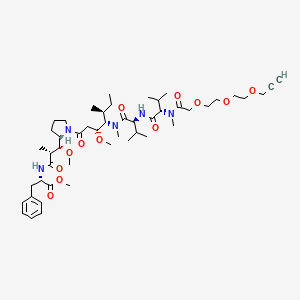
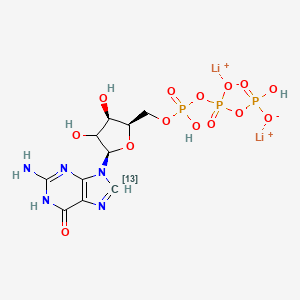
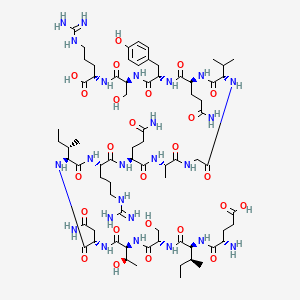
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


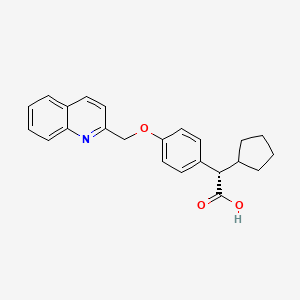
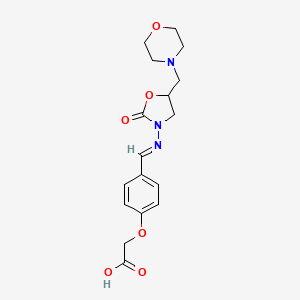

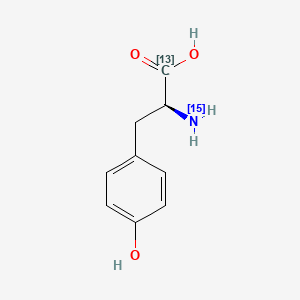
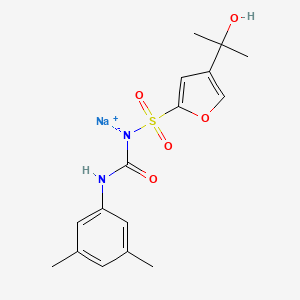
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
